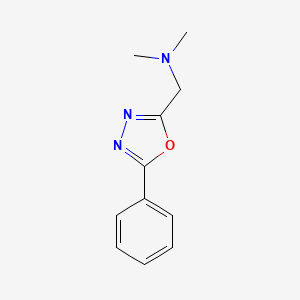

![molecular formula C25H27NO3 B4927686 3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)

3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives and structurally related compounds of 3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid involves various chemical strategies. For instance, an efficient synthesis of 4-(1-adamantyl)benzoic acid derivatives showcases transition metal ion catalyzed oxidation processes, highlighting the adaptability and reactivity of the adamantyl group in complex molecular frameworks (Krasnikov et al., 2004).

Molecular Structure Analysis

The molecular structure and steric effects of compounds containing adamantyl groups have been extensively studied. For example, investigations into 2-acylaminopyridines and benzoic acids reveal how the adamantyl group impacts molecular arrangement and hydrogen bonding, significantly affecting the molecular geometry and intermolecular interactions within crystals (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Research on the chemical reactivity of adamantyl-based compounds demonstrates diverse reactivity patterns. A study on the C-methylation of carboxylic acids to t-butyl compounds using trimethylaluminium showcases the reactivity of the adamantane-1-carboxylic acid, further underscoring the versatility of adamantyl-containing compounds in synthetic chemistry (Meisters & Mole, 1974).

Physical Properties Analysis

The physical properties of adamantyl-containing compounds are significantly influenced by their molecular structure. The solid-state NMR spectroscopic studies and theoretical calculations provide insights into the electronic and steric effects of substituents on adamantyl-based molecules, offering a comprehensive understanding of their physical behavior (Ośmiałowski et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound and related compounds are characterized by their functional groups and molecular interactions. Studies on the exhaustive C-methylation of carboxylic acids and the synthesis of amino acid derivatives reveal the chemical versatility and potential for further modification of these compounds, highlighting their adaptability for various chemical transformations and applications (Meisters & Mole, 1974; Krasnikov et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

Future research on this compound could involve exploring its potential uses. For example, it could be investigated for use as a pharmaceutical compound, given the biological activity of both benzoic acid and amines . Additionally, the adamantyl group is known to enhance the lipophilicity of compounds, which can improve drug delivery .

properties

IUPAC Name |

3-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-16-5-7-20(8-6-16)24-11-17-9-18(12-24)14-25(13-17,15-24)23(29)26-21-4-2-3-19(10-21)22(27)28/h2-8,10,17-18H,9,11-15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTISLCQXGXNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC(=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

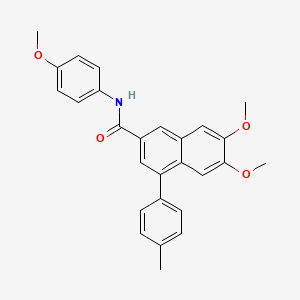

![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)

![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)

![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)

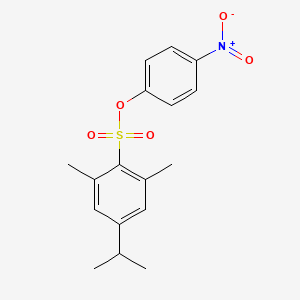

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4927651.png)

![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)

![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4927667.png)

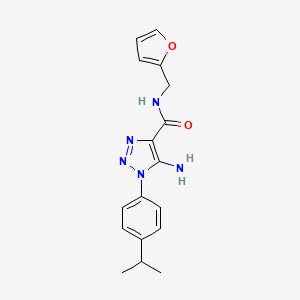

![5-(2-furyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927669.png)

![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-butyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B4927675.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide](/img/structure/B4927679.png)

![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)